molecular formula C11H12FeO 10* B074494 Ferrocenemethanol CAS No. 1273-86-5

Ferrocenemethanol

Cat. No. B074494
CAS RN: 1273-86-5
M. Wt: 216.06 g/mol
InChI Key: BABNBVAUPOJYIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ferrocenemethanol and its derivatives can be synthesized through multiple chemical reactions, including the reduction of ferrocenecarboxylic acids or esters and the condensation of ferrocene aldehyde with amino acid esters, followed by reduction. The synthesis processes highlight the versatility and reactivity of ferrocene as a core structure for modifications and functionalizations. For instance, a series of primary ferrocenylalcohols was synthesized by reducing the appropriate ferrocenylcarboxylic acids or their esters, showcasing the method's efficiency and the influence of side chain length on the electrochemical properties of the resulting compounds (Davis et al., 2005).

Scientific Research Applications

Electron Transfer Studies

Ferrocenemethanol has been a subject of study for understanding electron transfer processes. Research has highlighted its use in cyclic voltammetry and scanning electrochemical microscopy to quantitatively study the kinetics of electron transfer at modified gold electrodes. These studies show that Ferrocenemethanol's oxidation rate depends on the thickness of the modifying layer on electrodes, providing insights into surface modification and electron transfer kinetics (Cannes, Kanoufi, & Bard, 2003).

Bioorganometallic Chemistry

The role of Ferrocenemethanol in bioorganometallic chemistry, particularly in the synthesis of new organometallic compounds and their biological and medical effects against diseases like cancer and malaria, has been significant. Its stable, nontoxic nature and good redox properties make it a promising candidate for developing new therapeutic agents (Fouda, Abd-Elzaher, Abdelsamaia, & Labib, 2007).

Synthesis of Ferrocene-carbohydrate Conjugates

Ferrocenemethanol has been utilized in the synthesis of ferrocene-carbohydrate conjugates, using strategies such as the reaction of thioglycosides with ferrocenemethanol. These conjugates have potential applications in electrochemical probes for molecular recognition studies, offering a pathway to explore interactions with biological molecules (Casas-Solvas, Vargas-Berenguel, Capitán-Vallvey, & Santoyo-González, 2004).

Green Chemistry and Organic Synthesis

Ferrocenemethanol serves as a starting material in green chemistry for synthesizing various ferrocene organic color compounds. Its use in solvent-free synthesis showcases its versatility and the environmental benefits of employing such methodologies in chemical synthesis (Liu Xin-ping, 2013).

Electrochemical Applications

The modification of electrodes with ferrocenemethanol has been explored for enhancing electronic communication through molecular clusters. This enhanced communication, based on intermolecular hydrogen bonding, suggests potential applications in designing molecular memory devices and other electrochemical sensors (Yang, Zheng, Yan, Liu, & Shao, 2018).

Safety And Hazards

Ferrocenemethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up, and contact with skin and eyes should be avoided . In case of contact, rinse cautiously with water for several minutes .

properties

CAS RN

1273-86-5

Product Name

Ferrocenemethanol

Molecular Formula

C11H12FeO 10*

Molecular Weight

216.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+)

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2

InChI Key

BABNBVAUPOJYIM-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2]

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe]

Origin of Product

United States

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